Dimethylenastron is a potent, cell-permeable inhibitor of the mitotic kinesin Eg5, also known as kinesin spindle protein (KSP) [, , , ]. Belonging to the dihydropyrimidine class of Eg5 inhibitors, it exhibits antimitotic activity by disrupting the formation of the bipolar spindle during mitosis [, , , ]. This disruption leads to mitotic arrest and subsequent cell death []. Dimethylenastron is primarily employed as a valuable tool in cell biology research to investigate the roles of Eg5 and mitotic processes.
PF 514273 is synthesized through a multi-step chemical process that involves the formation of bicyclic lactam structures. The synthesis typically includes:
The specific synthetic route has been detailed in literature, highlighting the importance of optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve the desired yield and purity .
The molecular structure of PF 514273 features a bicyclic lactam framework that contributes to its selectivity for the CB1 receptor. Key structural characteristics include:
PF 514273 primarily functions through its interaction with cannabinoid receptors. Its chemical reactions can be summarized as follows:
The mechanism of action of PF 514273 involves:
PF 514273 exhibits several important physical and chemical properties:
PF 514273 has been investigated for various scientific applications:
PF-514273 (chemical name: 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one) emerged from Pfizer's drug discovery program in the late 2000s as a novel, bicyclic lactam-based cannabinoid receptor antagonist [8] [5]. Its development was driven by efforts to overcome limitations of first-generation CB1 antagonists like rimonabant (SR141716A), which exhibited psychiatric side effects. Researchers employed a conformational restriction strategy to optimize the pyrrole core of rimonabant, resulting in PF-514273's unique pyrazolo-oxazepine structure [9]. This modification enhanced receptor binding specificity while maintaining drug-like pharmacokinetic properties.
Key milestones in its development include:
Table 1: Comparative Profile of PF-514273 and Reference CB1 Antagonists
Property | PF-514273 | Rimonabant | AM251 |
---|---|---|---|
CB1 Ki (nM) | 0.14–0.75 | 1.8 | 7.1 |
CB2/CB1 Selectivity | >10,000-fold | 290-fold | ~100-fold |
Molecular Weight (g/mol) | 452.28 | 463.8 | 456.3 |
Primary Indication | Obesity | Obesity (withdrawn) | Metabolic Inflammation |
Cannabinoid receptor 1 (CB1) is a G protein-coupled receptor abundantly expressed in the central nervous system and peripheral metabolic tissues (adipose, liver, muscle). Its hyperactivity in obesity dysregulates energy homeostasis via:
Appetite and Lipogenesis: Central CB1 activation stimulates appetite, while peripheral activation promotes adipocyte lipid storage and de novo lipogenesis [6] [7]. Antagonism reverses these processes, as demonstrated by PF-514273's suppression of food intake and reduced adipocyte size in diet-induced obese (DIO) mice [8] [10].
Adipose Tissue Inflammation: Obesity induces CB1 overexpression in adipose tissue, correlating with macrophage infiltration and pro-inflammatory cytokine release (e.g., TNF-α, IL-6). PF-514273 analogues like AM251 suppress this inflammation by:
Gut Microbiota Modulation: CB1 blockade alters gut microbial composition, increasing Akkermansia muciniphila (a mucin-degrading bacterium linked to improved metabolic health) and reducing pro-inflammatory Erysipelotrichaceae [10]. This shift lowers intestinal permeability and systemic lipopolysaccharide (LPS) levels, attenuating metabolic endotoxemia—a key driver of insulin resistance [10].
Thermogenesis and Browning: CB1 antagonists promote white adipose tissue (WAT) browning by enhancing mitochondrial uncoupling protein 1 (UCP1) expression. This increases energy expenditure, independent of appetite suppression [6].
Table 2: Mechanistic Insights into CB1 Antagonism in Metabolic Disorders
Pathological Process | Effect of CB1 Antagonism | Key Mediators/Pathways |
---|---|---|
Appetite Regulation | Reduced food intake | Hypothalamic pro-opiomelanocortin (POMC) neurons |
Adipose Inflammation | ↓ M1 macrophages; ↑ M2 macrophages | miR-30e-5p/DLL4/Notch axis; TNF-α, IL-6 |
Gut Barrier Integrity | ↓ Intestinal permeability; ↓ Plasma LPS | ↑ Akkermansia muciniphila; Tight junction proteins |
Adipocyte Metabolism | ↑ Lipolysis; ↓ Lipogenesis; ↑ Browning | UCP1, PGC-1α, PRDM16 |
These mechanisms synergistically improve glucose homeostasis, insulin sensitivity, and adipokine profiles, positioning CB1 antagonists like PF-514273 as multi-modal therapeutics for obesity-related metabolic disorders [3] [6] [10]. Their effects extend beyond caloric restriction, as demonstrated by sustained weight loss in DIO mice despite normalized food intake after initial treatment phases [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7